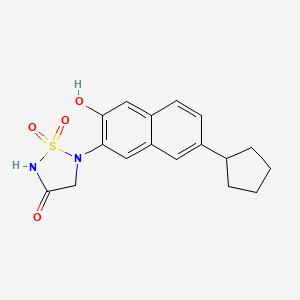![molecular formula C9H10ClN3 B12622489 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 5-position and an ethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and ethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-pyridinamine, the compound can be synthesized through a series of steps including halogenation, alkylation, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyrrolo[2,3-b]pyridine core.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and ethyl substituents.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring instead of a pyrrole ring.
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with different positioning of the chloro group.
Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H10ClN3/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2,11H2,1H3,(H,12,13) |
InChI Key |
MMBHXXSPEKQFNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)


![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)


![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)

![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)
